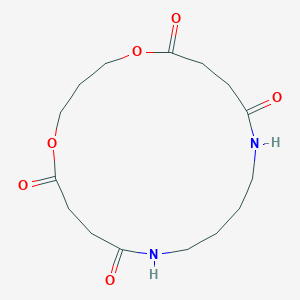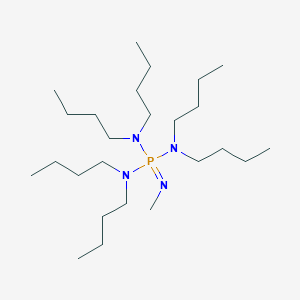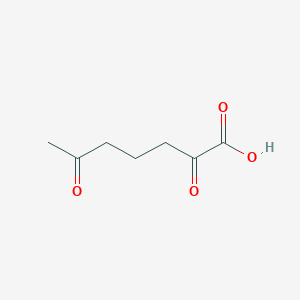
2,6-Dioxoheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an abnormal metabolite of the tyrosine metabolic pathway and a marker for type 1 tyrosinaemia . This compound is significant in various biochemical and industrial applications due to its unique chemical properties.
准备方法
2,6-Dioxoheptanoic acid can be synthesized through several methods. One common synthetic route involves the acylation of oligonucleotide precursors containing 2’-amino-2’-deoxyuridine using 4,6-dioxoheptanoic acid in the presence of water-soluble N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide (EDC) in a DMSO-water mixture at pH 9.0 . This method yields a high reaction product, making it efficient for laboratory synthesis.
Industrial production methods often involve the reaction of acetylacetone with succinic anhydride under controlled conditions to produce this compound . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
化学反应分析
2,6-Dioxoheptanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a potent inhibitor of heme biosynthesis, specifically inhibiting the enzyme δ-aminolevulinic acid dehydratase (ALAD) . This inhibition leads to the accumulation of δ-aminolevulinic acid, which can be measured to detect tyrosinemia type I .
Common reagents used in reactions with this compound include carbodiimides for acylation reactions and hydroxylamine for the cleavage of Schiff bases formed with lysine residues . Major products formed from these reactions include β-diketone derivatives and modified oligonucleotides .
科学研究应用
2,6-Dioxoheptanoic acid has numerous scientific research applications. In chemistry, it is used as a reagent for the synthesis of β-diketone derivatives, which are important in the modification of proteins and nucleic acids . In biology, it serves as an inhibitor of heme biosynthesis, making it useful in studies related to porphyrin metabolism and heme-related disorders .
In medicine, this compound is used as a diagnostic marker for tyrosinemia type I, a metabolic disorder characterized by the accumulation of toxic metabolites . It is also employed in the development of therapeutic agents targeting heme biosynthesis pathways .
作用机制
The mechanism of action of 2,6-Dioxoheptanoic acid involves the inhibition of δ-aminolevulinic acid dehydratase (ALAD), an enzyme crucial for heme biosynthesis . By inhibiting ALAD, this compound prevents the conversion of δ-aminolevulinic acid to porphobilinogen, leading to the accumulation of δ-aminolevulinic acid . This accumulation disrupts the heme biosynthesis pathway, resulting in reduced heme production and the manifestation of symptoms associated with heme-related disorders .
相似化合物的比较
2,6-Dioxoheptanoic acid is similar to other medium-chain keto acids and derivatives, such as 4,6-dioxoheptanoic acid and succinylacetone . its unique ability to inhibit heme biosynthesis distinguishes it from other compounds in this class . Other similar compounds include acetylacetone and succinic anhydride, which are used as precursors in the synthesis of this compound .
属性
CAS 编号 |
84375-05-3 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
2,6-dioxoheptanoic acid |
InChI |
InChI=1S/C7H10O4/c1-5(8)3-2-4-6(9)7(10)11/h2-4H2,1H3,(H,10,11) |
InChI 键 |
WMGBJFWOESRHKF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
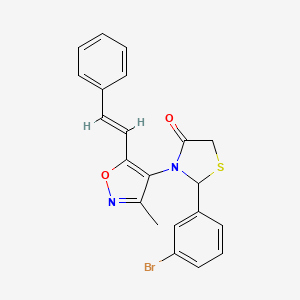
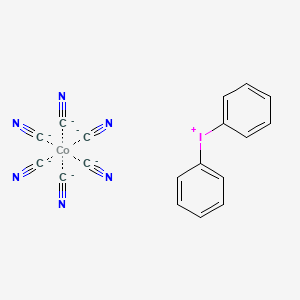
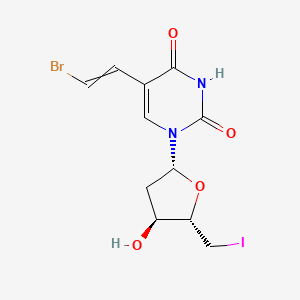
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
